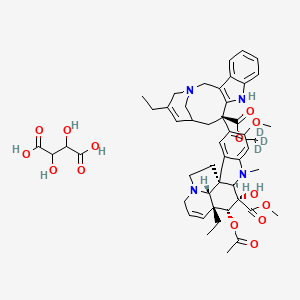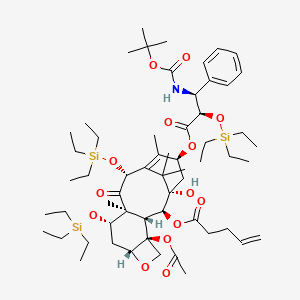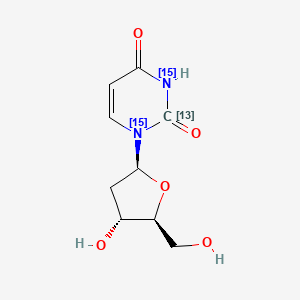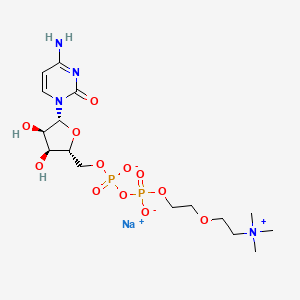
Vinorelbine-d3 Bitartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vinorelbine-d3 Bitartrate is a stable isotope-labeled compound used primarily in pharmaceutical research. It is a derivative of Vinorelbine, a third-generation vinca alkaloid used in the treatment of various cancers, including non-small cell lung cancer and breast cancer . The compound is characterized by its molecular formula C53H63D3N4O20 and a molecular weight of 1082.12 .
准备方法
The synthesis of Vinorelbine-d3 Bitartrate involves several steps, starting with the extraction of catharanthine and vindoline from the Madagascar periwinkle plant. These compounds undergo a series of chemical reactions, including coupling and reduction, to form Vinorelbine. The deuterium-labeled version, Vinorelbine-d3, is then synthesized by incorporating deuterium atoms at specific positions . Industrial production methods often involve optimizing these reactions to increase yield and purity, using advanced techniques such as chromatography and crystallization .
化学反应分析
Vinorelbine-d3 Bitartrate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophiles such as halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deuterated analogs .
科学研究应用
Vinorelbine-d3 Bitartrate is widely used in scientific research, particularly in the fields of:
作用机制
Vinorelbine-d3 Bitartrate, like its parent compound Vinorelbine, acts as a mitotic inhibitor. It binds to tubulin, a protein essential for microtubule formation, thereby disrupting the mitotic spindle and preventing cell division. This action leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in cancer cells . The compound’s deuterium labeling allows for precise tracking and analysis in biological systems .
相似化合物的比较
Vinorelbine-d3 Bitartrate is unique among vinca alkaloids due to its deuterium labeling, which enhances its stability and allows for more accurate analytical studies. Similar compounds include:
Vinblastine: Another vinca alkaloid used in cancer treatment, but with a different spectrum of activity and toxicity profile.
Vincristine: Known for its use in treating leukemia and lymphoma, it has a higher neurotoxicity compared to Vinorelbine.
Vindesine: A semi-synthetic derivative of Vinblastine, used in various chemotherapy regimens.
This compound’s unique properties make it a valuable tool in both research and clinical settings, providing insights into the pharmacokinetics and pharmacodynamics of anticancer therapies.
属性
分子式 |
C49H60N4O14 |
|---|---|
分子量 |
932.0 g/mol |
IUPAC 名称 |
2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12R)-16-ethyl-12-(trideuteriomethoxycarbonyl)-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C45H54N4O8.C4H6O6/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7;5-1(3(7)8)2(6)4(9)10/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3;1-2,5-6H,(H,7,8)(H,9,10)/t28?,37-,38+,39+,42+,43+,44+,45-;/m0./s1/i6D3; |
InChI 键 |
UUHYRRXICWUZHW-STRDHVDESA-N |
手性 SMILES |
[2H]C([2H])([2H])OC(=O)[C@]1(CC2CN(CC(=C2)CC)CC3=C1NC4=CC=CC=C34)C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC.C(C(C(=O)O)O)(C(=O)O)O |
规范 SMILES |
CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,2-bis[(Z)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine](/img/structure/B13847502.png)
![2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13847506.png)

![5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[[2-[2-[2-[2-[4-(3,5-dioxohexyl)anilino]-2-oxoethoxy]ethoxy]ethoxy]acetyl]amino]propyl]pentanamide](/img/structure/B13847521.png)
![2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid](/img/structure/B13847546.png)
![3-[4-(2-Ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B13847549.png)



![2-amino-9-[(1R,6S,8S,9R,10R,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13847567.png)



